(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone (1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone FAI is a selective hydroxyl acylation analyzed by primer extension (SHAPE) electrophile reagent used to map RNA structures in vivo by forming stable 2’-hydroxy adducts with RNA, blocking reverse transcriptase elongation. Its activity can be quenched by dithiothreitol (DTT) in vitro and in living cells. FAI has been used to probe the secondary structure of mouse embryonic stem cell 5S rRNA in vitro.
5S rRNA modificator is a rRNA modification agent. 5S rRNA modificator worked as an electrophile for 2’-hydroxyl acylation on structured RNA molecules, yielding accurate structural information comparable to that obtained with existing probes; 5S rRNA RNA modification.
Brand Name: Vulcanchem
CAS No.: 1415238-77-5
VCID: VC0516313
InChI: InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3
SMILES: CC1=C(C=CO1)C(=O)N2C=CN=C2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone

CAS No.: 1415238-77-5

Cat. No.: VC0516313

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone - 1415238-77-5

Specification

Description FAI is a selective hydroxyl acylation analyzed by primer extension (SHAPE) electrophile reagent used to map RNA structures in vivo by forming stable 2’-hydroxy adducts with RNA, blocking reverse transcriptase elongation. Its activity can be quenched by dithiothreitol (DTT) in vitro and in living cells. FAI has been used to probe the secondary structure of mouse embryonic stem cell 5S rRNA in vitro.
5S rRNA modificator is a rRNA modification agent. 5S rRNA modificator worked as an electrophile for 2’-hydroxyl acylation on structured RNA molecules, yielding accurate structural information comparable to that obtained with existing probes; 5S rRNA RNA modification.
CAS No. 1415238-77-5
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name imidazol-1-yl-(2-methylfuran-3-yl)methanone
Standard InChI InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3
Standard InChI Key OOBPIWAAJBRELM-UHFFFAOYSA-N
SMILES CC1=C(C=CO1)C(=O)N2C=CN=C2
Canonical SMILES CC1=C(C=CO1)C(=O)N2C=CN=C2
Appearance Solid powder

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